molecular formula C21H18N4OS B2576232 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2191267-06-6

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide

Numéro de catalogue B2576232
Numéro CAS: 2191267-06-6
Poids moléculaire: 374.46
Clé InChI: FLWWQBWNCUSMKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as MPT0B390, is a novel small-molecule inhibitor that has been developed for cancer therapy. This compound has shown promising results in preclinical studies, demonstrating potent antitumor activity in various cancer cell lines and animal models.

Mécanisme D'action

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is a potent inhibitor of the protein kinase CK2, which is a key regulator of multiple signaling pathways involved in cell proliferation, survival, and apoptosis. N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide binds to the ATP-binding site of CK2 and inhibits its kinase activity, leading to the downregulation of downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. This results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide inhibits the migration and invasion of cancer cells, suggesting that it may also have anti-metastatic effects. Furthermore, N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, indicating its potential use in combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is its potent anticancer activity in various cancer cell lines and animal models. In addition, N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide has a favorable pharmacokinetic profile, with high oral bioavailability and good tissue distribution. However, one limitation of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

For the development of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide include clinical trials, combination therapy, biomarker identification, and the development of more potent and selective CK2 inhibitors.

Méthodes De Synthèse

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide involves several steps, including the coupling reaction of 3-amino-5-methylpyrazole and 3-chloro-5-bromopyridine, followed by the Pd-catalyzed Suzuki-Miyaura coupling reaction with 4-(3-bromothiophen-2-yl)benzoic acid. The final product is obtained by the reaction of the intermediate with benzoyl chloride. The purity of the compound is confirmed by HPLC and NMR spectroscopy.

Applications De Recherche Scientifique

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide has been extensively studied in preclinical models for its anticancer activity. In vitro studies have shown that N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, colon, prostate, and liver cancer cells. In vivo studies have demonstrated that N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide suppresses tumor growth in xenograft models of breast, lung, and colon cancer.

Propriétés

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-25-20(6-8-24-25)19-10-15(11-22-13-19)12-23-21(26)17-4-2-16(3-5-17)18-7-9-27-14-18/h2-11,13-14H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWWQBWNCUSMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-3-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.